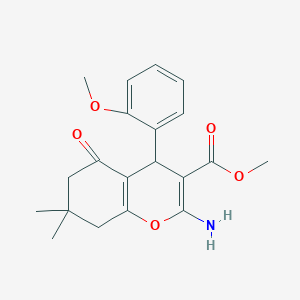![molecular formula C23H22N4 B11600061 N,N-dimethyl-N'-[2-(3-methylphenyl)quinazolin-4-yl]benzene-1,4-diamine](/img/structure/B11600061.png)
N,N-dimethyl-N'-[2-(3-methylphenyl)quinazolin-4-yl]benzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1-DIMETHYL-N4-[2-(3-METHYLPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a quinazoline ring and a dimethylated benzene diamine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-DIMETHYL-N4-[2-(3-METHYLPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenylamine with quinazoline derivatives under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield. The process may include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended use.
化学反応の分析
Types of Reactions
N1,N1-DIMETHYL-N4-[2-(3-METHYLPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
科学的研究の応用
N1,N1-DIMETHYL-N4-[2-(3-METHYLPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular structure.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism by which N1,N1-DIMETHYL-N4-[2-(3-METHYLPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE exerts its effects involves its interaction with specific molecular targets. The quinazoline ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- N1,N1-DIMETHYL-N4-[1-(PYRIDIN-2-YL)ETHYL]BENZENE-1,4-DIAMINE
- N,N-DIMETHYL-1,4-BUTANEDIAMINE
- N1,N1-BIS(4-AMINOPHENYL)BENZENE-1,4-DIAMINE
Uniqueness
N1,N1-DIMETHYL-N4-[2-(3-METHYLPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE stands out due to its specific quinazoline structure, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where such characteristics are desired.
特性
分子式 |
C23H22N4 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
4-N,4-N-dimethyl-1-N-[2-(3-methylphenyl)quinazolin-4-yl]benzene-1,4-diamine |
InChI |
InChI=1S/C23H22N4/c1-16-7-6-8-17(15-16)22-25-21-10-5-4-9-20(21)23(26-22)24-18-11-13-19(14-12-18)27(2)3/h4-15H,1-3H3,(H,24,25,26) |
InChIキー |
ZAXQFUNCTVQZNA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[2,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11599978.png)
![Dimethyl 5-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)isophthalate](/img/structure/B11599983.png)
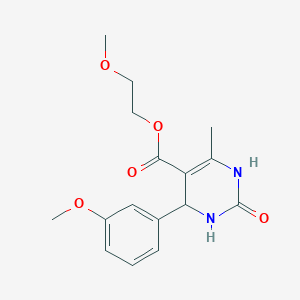
![5-[(2,3-Dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11599989.png)
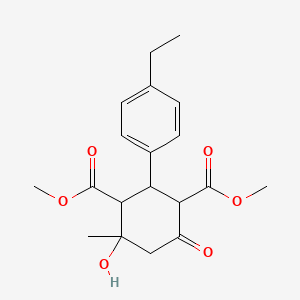
![(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599991.png)
![(3E)-6-methyl-3-[2-(3-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11599994.png)
![(5Z)-2-phenyl-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600002.png)
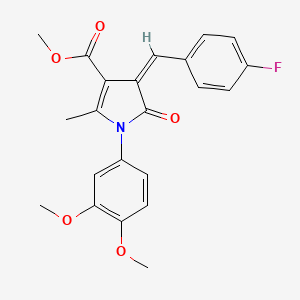
![2,4,5-trichloro-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11600019.png)
![2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11600024.png)
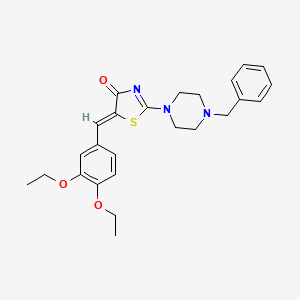
![10-(1H-benzimidazol-2-ylmethyl)-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11600043.png)
